molecular formula C15H19F3N6O2 B15107890 C15H19F3N6O2

C15H19F3N6O2

Cat. No.: B15107890
M. Wt: 372.35 g/mol
InChI Key: DSMLDBDEBQDCGW-UHFFFAOYSA-N
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Description

. This compound is a member of the triazolopyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate involves multiple steps. One common method includes the cyclization of a suitable hydrazine derivative with a trifluoromethyl-substituted nitrile under acidic conditions to form the triazolopyridazine core. This intermediate is then reacted with piperazine and tert-butyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

tert-butyl 4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl 4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .

Properties

Molecular Formula

C15H19F3N6O2

Molecular Weight

372.35 g/mol

IUPAC Name

N-(2-methoxyethyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

InChI

InChI=1S/C15H19F3N6O2/c1-26-9-6-19-13(25)10-4-7-23(8-5-10)12-3-2-11-20-21-14(15(16,17)18)24(11)22-12/h2-3,10H,4-9H2,1H3,(H,19,25)

InChI Key

DSMLDBDEBQDCGW-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1CCN(CC1)C2=NN3C(=NN=C3C(F)(F)F)C=C2

Origin of Product

United States

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